Myristoyl Coenzyme A (hydrate) is a derivative of Coenzyme A that incorporates the saturated fatty acid myristic acid. This compound plays a crucial role in various biochemical processes, particularly in lipid metabolism and protein modification. It serves as a substrate for N-myristoyltransferase, an enzyme involved in the myristoylation of proteins, which is essential for their proper function and localization within cells.
Myristoyl Coenzyme A is derived from myristic acid, a fatty acid found in various animal fats and oils, as well as in certain plant oils. It can be synthesized in vitro through enzymatic reactions involving Coenzyme A and myristic acid.
Myristoyl Coenzyme A falls under the classification of acyl-CoA derivatives, which are important intermediates in fatty acid metabolism. These compounds are characterized by their role in the activation of fatty acids for subsequent metabolic pathways.
The synthesis of Myristoyl Coenzyme A typically involves the activation of myristic acid with Coenzyme A through the action of acyl-CoA synthetase enzymes. This process can be conducted using several methods:
Technical details include maintaining optimal pH and temperature conditions to ensure enzyme activity and yield. The reaction can be monitored using high-performance liquid chromatography to confirm product formation.
Myristoyl Coenzyme A consists of a myristic acid moiety linked to Coenzyme A via a thioester bond. Its molecular formula is , with a molecular weight of approximately 769.0 g/mol.
Myristoyl Coenzyme A participates in several key biochemical reactions:
Technical details of these reactions include specific enzyme-catalyzed processes where Myristoyl Coenzyme A acts as a substrate, facilitating the transfer of its acyl group to amino acids or other substrates.
The mechanism by which Myristoyl Coenzyme A exerts its effects primarily involves its role as a substrate for N-myristoyltransferase. Upon binding to the enzyme, it forms an acyl-enzyme intermediate that subsequently transfers the myristoyl group to specific proteins, often at glycine residues located near the N-terminus.
Research indicates that this modification is crucial for protein stability and function, influencing cellular signaling pathways and membrane localization.
Relevant data on its properties can be found in product specifications from suppliers like Sigma-Aldrich and Cayman Chemicals.
Myristoyl Coenzyme A has several scientific applications:
This compound's versatility highlights its importance in both fundamental research and applied sciences.
Myristoyl Coenzyme A (Myristoyl-CoA) serves as the obligatory acyl donor for N-myristoyltransferase (NMT)-catalyzed protein myristoylation, an essential cotranslational modification in eukaryotes. NMT exhibits stringent specificity for the 14-carbon saturated fatty acid myristate, though it accommodates certain functionalized analogs. The catalytic mechanism follows an ordered Bi Bi kinetic mechanism where Myristoyl-CoA binds first, inducing a conformational change that creates the peptide-binding site [3] [10]. Subsequent nucleophilic attack by the N-terminal glycine α-amine of the target protein on the thioester carbonyl of Myristoyl-CoA forms an amide-linked myristoyl glycine product [10].
Structural analyses reveal that the enzyme possesses a deep hydrophobic pocket that precisely accommodates the 14-carbon chain of Myristoyl-CoA. The terminal methyl group interacts with the pocket's base, while bends at C5-C6 and C9-C10 position the thioester carbonyl near catalytic residues [3] [10]. A critical C-terminal carboxylate residue (e.g., Leu455 in human N-myristoyltransferase 1) facilitates catalysis by deprotonating the glycine ammonium ion, generating the nucleophilic amine [10]. This explains the absolute requirement for an N-terminal glycine in substrate peptides – larger residues sterically hinder this essential rotation and deprotonation step [10].
Table 1: Kinetic Parameters of N-myristoyltransferase with Myristoyl-CoA and Peptide Substrates
| Parameter | Value (Human N-myristoyltransferase 1) | Significance |
|---|---|---|
| Km (Myristoyl-CoA) | ~0.6 µM | High affinity relative to cellular concentrations (5-200 nM) [3] [9] |
| Catalytic Efficiency (kcat/Km) | Varies significantly with peptide substrate | Reflects peptide sequence dependence beyond N-terminal glycine [10] |
| Rate-Determining Step | Product (myristoylated peptide) release | Induces conformational change post-acyl transfer [10] |
Substrate specificity extends beyond the N-terminal glycine. Residues at positions 6 and 7 (e.g., Lys, Ser) significantly influence peptide binding affinity (Km) and reaction velocity (Vmax) by interacting with distinct subsites within the NMT peptide-binding groove formed partly by the bound Myristoyl-CoA molecule [10] [12].
While N-myristoyltransferase displays high specificity for myristate transfer, its acyl-CoA binding site exhibits broader ligand tolerance. Biochemical studies demonstrate that palmitoyl-CoA (C16:0-CoA), a far more abundant cellular acyl-CoA, binds N-myristoyltransferase with significant affinity, acting as a potent competitive inhibitor in vitro (Ki ≈ 1-10 µM) [6] [9]. However, palmitoyl-CoA cannot serve as a substrate due to steric hindrance within the fatty acid-binding pocket; the longer chain cannot adopt the precise "question mark" conformation required for thioester carbonyl positioning near the catalytic residues [3] [10]. Shorter acyl-CoAs (e.g., C10:0-CoA) bind poorly, while unsaturated or heteroatom-substituted analogs (e.g., oxygen or sulfur at C9/C10) can act as substrates if their effective chain length mimics C14:0, supporting the primacy of chain length over hydrophobicity for substrate recognition [2] [3]. Unexpectedly, acetyl-CoA (C2:0-CoA) was recently identified as a low-efficiency substrate for human N-myristoyltransferase in vitro, yielding N-terminal acetylation, though the physiological relevance remains debated due to significantly lower catalytic efficiency (kcat/Km) compared to Myristoyl-CoA [3].
Table 2: Interaction of Alternative Acyl-CoAs with N-myristoyltransferase
| Acyl-CoA Donor | Binding Affinity | Substrate Competence | Effect on N-myristoyltransferase Activity |
|---|---|---|---|
| Myristoyl-CoA (C14:0) | High (Kd ~ nM-µM) | Yes (Native substrate) | Essential for catalytic activation |
| Palmitoyl-CoA (C16:0) | High (Competitive) | No | Potent competitive inhibitor |
| Lauroyl-CoA (C12:0) | Moderate | Weak/None | Weak inhibitor |
| Myristelaidoyl-CoA (trans Δ9-14:1) | High | Yes | Better substrate than cis isomer (Myristoleoyl-CoA) [2] |
| Acetyl-CoA (C2:0) | Low | Yes (Low efficiency) | Alternative substrate under specific conditions [3] |
The paradox of efficient Myristoyl-CoA utilization in vivo despite its low cellular concentration (5-200 nM) and the abundance of palmitoyl-CoA is resolved by the acyl-CoA binding protein ACyl-CoA Binding Domain containing protein 6 (ACBD6). ACBD6 binds N-myristoyltransferase, particularly N-myristoyltransferase 2, and long-chain acyl-CoAs like palmitoyl-CoA and linoleoyl-CoA (C18:2-CoA) [6] [9]. This interaction sequesters competitor acyl-CoAs (e.g., palmitoyl-CoA) and allosterically enhances N-myristoyltransferase activity. Critically, acyl-CoA-bound ACBD6 prevents palmitoyl-CoA from accessing the N-myristoyltransferase acyl-CoA binding site, thereby protecting Myristoyl-CoA-dependent catalysis [6] [9]. Mutations disrupting the ACBD6-N-myristoyltransferase interaction or ACBD6's acyl-CoA binding capacity abolish this protective effect, confirming its physiological necessity [9].
The molecular basis for Myristoyl-CoA specificity is conserved across species and elucidated by co-crystal structures. The fatty acid chain binds within a deep, narrow, predominantly hydrophobic pocket. Key features include:
Table 3: Structural Features of Myristoyl-CoA Binding Pockets in Diverse N-myristoyltransferases
| Organism | Key Pocket Lining Residues | Chain Termination Site | Unique Features |
|---|---|---|---|
| Human (N-myristoyltransferase 1) | Leu171, Phe174, Val331, Tyr103 | Leu171, Phe174 | Highly conserved with mammalian N-myristoyltransferase 2; N-terminal domain involved in ribosome association [3] |
| Leishmania major | Phe169, Phe172, Val328, Tyr100 | Phe169, Phe172 | Deeper pocket floor; target for anti-parasitic drug design [5] |
| Saccharomyces cerevisiae | Phe170, Phe173, Leu329, Tyr103 | Phe170, Phe173 | Well-characterized oxyanion hole (Gly418, Leu420) |
| Plasmodium falciparum | Phe184, Phe187, Leu400, Tyr140 | Phe184, Phe187 | Larger active site volume; distinct loop conformations [5] |
Comparative analyses reveal subtle but crucial differences influencing inhibitor design. Kinetoplastid parasites (Leishmania spp., Trypanosoma brucei) possess N-myristoyltransferase enzymes with slightly deeper or more constricted hydrophobic pockets compared to human isoforms, exploited for developing selective anti-parasitic agents [5]. Human cells express two major N-myristoyltransferase isoforms (N-myristoyltransferase 1 and N-myristoyltransferase 2) sharing ~77% sequence identity. While their Myristoyl-CoA binding sites are highly similar, differences exist in their interaction with regulatory proteins. N-myristoyltransferase 2 interacts more strongly with ACBD6 via its C-terminal region, enhancing its protection from palmitoyl-CoA competition compared to N-myristoyltransferase 1 [6] [9]. Furthermore, the N-terminal domains of human N-myristoyltransferases, absent in early structural studies, are involved in subcellular targeting (e.g., N-myristoyltransferase 1 association with ribosomes for cotranslational modification) and may influence enzyme dynamics or substrate access [3] [6]. Myristoyl-CoA binding universally induces a significant conformational change, transitioning the enzyme from a "closed" apo state to an "open" state primed for peptide substrate binding, although the specific structural elements involved (e.g., flexible loops, N-terminal regions) vary slightly between species [10] [12].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6